7-Bromo-4-methoxythieno[3,2-c]pyridine
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Overview
Description
7-Bromo-4-methoxythieno[3,2-c]pyridine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom and a methoxy group on a thieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methoxythieno[3,2-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the cyclization of appropriately substituted thiophenes with halogenated pyridines under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-methoxythieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed for substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Derivatives lacking the bromine atom.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-4-methoxythieno[3,2-c]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Bromo-4-methoxythieno[3,2-c]pyridine exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
7-Bromo-4-methoxythieno[3,2-c]pyridine is structurally similar to other thieno[3,2-c]pyridine derivatives, such as 4-methoxythieno[3,2-c]pyridine and 7-bromothieno[3,2-c]pyridine. These compounds share the thieno[3,2-c]pyridine core but differ in the presence and position of substituents. The unique combination of bromine and methoxy groups in this compound gives it distinct chemical and biological properties compared to its analogs.
List of Similar Compounds
4-Methoxythieno[3,2-c]pyridine
7-Bromothieno[3,2-c]pyridine
7-Chloro-4-methoxythieno[3,2-c]pyridine
4-Methoxy-7-nitrothieno[3,2-c]pyridine
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C8H6BrNOS |
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Molecular Weight |
244.11 g/mol |
IUPAC Name |
7-bromo-4-methoxythieno[3,2-c]pyridine |
InChI |
InChI=1S/C8H6BrNOS/c1-11-8-5-2-3-12-7(5)6(9)4-10-8/h2-4H,1H3 |
InChI Key |
BXJMDZOWKYQRTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CS2)Br |
Origin of Product |
United States |
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